
Tfllr-NH2
Vue d'ensemble
Description
TFLLR-NH2 est un peptide dérivé du récepteur activé par la protéase 1 (PAR1) qui agit comme un agoniste sélectif du PAR1. Ce composé est connu pour sa capacité à stimuler l’extravasation plasmatique médiée par le PAR1 in vivo . Il a une masse moléculaire de 647,82 et une formule chimique de C31H53N9O6 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
TFLLR-NH2 peut être synthétisé par synthèse peptidique en phase solide (SPPS), une méthode courante pour produire des peptides. La synthèse implique l’addition séquentielle d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les acides aminés sont protégés par des groupes spécifiques pour empêcher les réactions indésirables. Une fois la chaîne peptidique entièrement assemblée, elle est clivée de la résine et déprotégée pour donner le produit final .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de this compound ne soient pas largement documentées, l’approche générale impliquerait une SPPS à grande échelle. Cette méthode permet la production efficace et à haut rendement des peptides, ce qui la rend appropriée pour les applications industrielles .
Analyse Des Réactions Chimiques
Types de réactions
TFLLR-NH2 subit principalement des réactions de formation et de clivage de liaison peptidique. Il ne participe généralement pas aux réactions d’oxydation, de réduction ou de substitution en raison de sa nature peptidique .
Réactifs et conditions courants
La synthèse de this compound implique des réactifs tels que des acides aminés protégés, des agents de couplage (par exemple, HBTU, DIC) et des agents de déprotection (par exemple, TFA). Les réactions sont généralement réalisées dans des conditions douces afin de préserver l’intégrité des liaisons peptidiques .
Principaux produits formés
Le principal produit formé à partir de la synthèse de this compound est le peptide lui-même. Les sous-produits peuvent inclure des peptides tronqués ou des peptides avec une déprotection incomplète .
Applications de la recherche scientifique
This compound a une large gamme d’applications dans la recherche scientifique :
Applications De Recherche Scientifique
Scientific Applications of TFLLR-NH2
This compound is a peptide derived from protease-activated receptor-1 (PAR1) and functions as a selective agonist . It has a wide range of applications in scientific research, particularly in studies related to vascular regulation, epithelial permeability, and cellular apoptosis .
Role in Vascular Regulation
This compound exerts a vasodilatory effect on blood vessels . Studies have shown that it can significantly inhibit human umbilical artery resistance, indicating its potential role in vascular regulation of feto-placental blood flow in normal pregnancy and in vascular lesions associated with intrauterine growth restriction (IUGR) and pre-eclampsia .
- Case Study: In vitro experiments using human umbilical artery rings demonstrated that this compound resulted in a mean net maximal inhibition (MMI) of 61.50% at a bath concentration of 10-6 M .
Impact on Epithelial Permeability
This compound influences epithelial permeability by inducing enterocyte apoptosis . Research indicates that activation of PAR1 by this compound can increase intestinal epithelial permeability, an effect that can be abolished by pretreatment with a caspase-3 inhibitor .
- In Vitro Studies: Monolayers exposed to this compound showed a >2- to 3-fold increase in transepithelial fluxes. This increase was negated when monolayers were pretreated with Z-DEVD-FMK, a caspase-3 inhibitor .
- In Vivo Studies: Mice intracolonically infused with this compound showed increased levels of 51Cr-EDTA in the blood, indicating increased colonic permeability. Pretreatment with a caspase-3 inhibitor significantly reduced this effect .
Induction of Apoptosis
This compound induces apoptosis in intestinal epithelial systems via PAR1 activation . Studies have shown that this compound significantly increases the induction of apoptosis within monolayers of enterocytes .
- Experimental Findings: After 2 or 24 hours of incubation with this compound, there was a significant increase in apoptotic nucleosome production in enterocytes .
Effects on Tight Junctions
This compound impacts tight junctional integrity in epithelial cells . It has been observed to cause disruptions, punctate relocalization, and cytosolic diffusion of tight junctional ZO-1, along with an increase in chromatin condensation and nuclear fragmentation .
- Role of Kinases: The effects of this compound on tight junctions involve various kinases. Inhibition of tyrosine kinases or MLCK prevented the ZO-1 and apoptotic changes induced by this compound. However, inhibiting Src kinases intensified tight junctional ZO-1 injury and apoptosis .
Involvement of Reactive Oxygen Species
Thrombin, which activates PAR1, may play a role in pulmonary arterial hypertension, with reactive oxygen species being involved in thrombin-induced endothelial cell hyperpermeability .
Additional Citations
This compound has been used in various studies, as highlighted by citations of its use with Tocris products :
- Investigating the effects of selectively activated platelet-rich plasma on tendon stem/progenitor cells and tendon healing .
- Examining glucose uptake by human astrocytes and its sequestration in the endoplasmic reticulum .
- Studying PAR1-mediated c-Jun activation in heat stress-induced apoptosis of human umbilical vein endothelial cells .
- Exploring complement-activation fragment C4a-mediated effector functions via protease-activated receptors 1 and 4 .
Table Summarizing Applications of this compound
Mécanisme D'action
TFLLR-NH2 exerce ses effets en activant sélectivement le PAR1. Lors de la liaison au PAR1, il induit un changement conformationnel qui déclenche des voies de signalisation intracellulaires. Cette activation conduit à diverses réponses cellulaires, notamment des changements dans la concentration en ions calcium et la libération de médiateurs inflammatoires . La principale cible moléculaire de this compound est le PAR1, et les voies impliquées incluent la voie de signalisation des récepteurs couplés aux protéines G .
Comparaison Avec Des Composés Similaires
Composés similaires
SFLLRN-NH2 : Un autre agoniste du PAR1 avec une séquence d’acides aminés légèrement différente.
TF-NH2 : Une version tronquée de TFLLR-NH2 qui conserve l’activité agoniste du PAR1.
Unicité
This compound est unique en raison de sa séquence d’acides aminés spécifique, qui confère une grande sélectivité et une grande puissance pour le PAR1. Cela en fait un outil précieux pour étudier les processus médiés par le PAR1 et développer des thérapies ciblant le PAR1 .
Activité Biologique
TFLLR-NH2 is a synthetic peptide derived from the protease-activated receptor-1 (PAR1), functioning primarily as a selective agonist. This compound has garnered attention due to its significant biological activities, particularly in vascular biology and cellular signaling pathways. The following sections detail its biological activity, supported by data tables and relevant case studies.
This compound selectively activates PAR1, which is implicated in various physiological processes, including vasodilation, platelet activation, and inflammatory responses. The activation of PAR1 by this compound leads to downstream signaling events that can influence vascular tone and cellular responses.
Key Findings
-
Vasodilatory Effects :
- This compound has been shown to exert a potent cumulative vasodilatory effect on human umbilical artery resistance. In studies, the mean maximal inhibition (MMI) was recorded at 61.50% at a concentration of M, indicating its strong vasodilatory capacity compared to thrombin, which had an MMI of 53.05% at a higher concentration .
- Receptor Selectivity :
- Cellular Responses :
Comparative Activity Table
Compound | EC50 (μM) | Maximal Inhibition (%) | Receptor Selectivity |
---|---|---|---|
This compound | 1.9 | 61.50 | PAR1 |
Thrombin | N/A | 53.05 | PAR1 |
SFLLFD-NH2 | N/A | Lower than this compound | Mixed |
Study on Inflammatory Response
A study investigated the effects of this compound on ethanol-DNBS-induced inflammation in a rat model. Results indicated that administration of this compound led to significant reductions in inflammatory markers, suggesting its potential therapeutic role in managing inflammatory conditions associated with PAR1 activation .
Role in Vascular Regulation
In another study focusing on feto-placental blood flow during normal pregnancy and conditions like intrauterine growth restriction (IUGR), this compound was utilized to explore its effects on vascular regulation. The findings highlighted its role in enhancing blood flow through vasodilation mediated by PAR1 activation, which could have implications for fetal health .
Propriétés
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53N9O6/c1-17(2)14-22(27(43)37-21(26(33)42)12-9-13-36-31(34)35)38-28(44)23(15-18(3)4)39-29(45)24(16-20-10-7-6-8-11-20)40-30(46)25(32)19(5)41/h6-8,10-11,17-19,21-25,41H,9,12-16,32H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H4,34,35,36)/t19-,21+,22+,23+,24+,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAMCEKSRDPIPX-GFGQVAFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53N9O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of TFLLR-NH2?
A1: this compound acts as a potent and selective agonist for PAR1, a G protein-coupled receptor involved in various physiological and pathological processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound activate PAR1?
A2: this compound mimics the tethered ligand sequence of PAR1, binding to and activating the receptor. This binding leads to a conformational change, initiating downstream signaling cascades. [, ]
Q3: Which signaling pathways are activated downstream of PAR1 upon this compound binding?
A3: this compound binding to PAR1 triggers a cascade of signaling events, primarily through G protein-dependent pathways. These pathways include the activation of phospholipase C (PLC), Rho GTPases (such as RhoA and Rac1), mitogen-activated protein kinases (MAPKs), and intracellular calcium mobilization. [, , , , , , , , , ]
Q4: What are the physiological consequences of PAR1 activation by this compound?
A4: this compound-mediated PAR1 activation elicits a range of physiological responses depending on the cell type and context. These responses include:
- Smooth Muscle Contraction: In vascular and gastrointestinal smooth muscle, this compound induces contraction. [, , , , , , , , , ]
- Cellular Proliferation and Growth: In certain cell types, such as fibroblasts and cancer cells, this compound can stimulate proliferation and growth. [, , , ]
- Inflammatory Responses: PAR1 activation by this compound can contribute to inflammatory processes by modulating cytokine and chemokine production and influencing immune cell recruitment. [, , , , , ]
- Blood-Brain Barrier Integrity: this compound administration can impact blood-brain barrier permeability, particularly in the context of inflammation. []
Q5: What is the molecular formula and weight of this compound?
A5: As a peptide, this compound doesn't have a single, well-defined molecular formula or weight. Its composition can vary depending on factors like hydration and salt form.
Q6: Is there spectroscopic data available for this compound?
A6: Spectroscopic data like NMR or mass spectrometry confirming the peptide's identity and purity are likely generated during synthesis and characterization but are not routinely reported in the cited studies.
Q7: How do structural modifications of the this compound peptide affect its activity and selectivity?
A9: Studies using modified peptides have shown that alterations in the amino acid sequence can significantly impact this compound's activity and selectivity. For instance, replacing phenylalanine with serine at position 240 in PAR2 resulted in reduced sensitivity to trypsin and PAR2-activating peptides but increased sensitivity to this compound. [, ] This highlights the importance of specific amino acid residues in receptor binding and activation.
Q8: What in vitro models have been used to study the effects of this compound?
A8: Researchers have employed various in vitro models, including:
- Cultured Cell Lines: Human embryonic kidney (HEK) cells, rat kangaroo kidney (KNRK) cells, and gastric, pulmonary, and umbilical vein endothelial cells have been used to investigate PAR activation and downstream signaling. [, , , , , , , , , , , , , , ]
- Isolated Tissue Preparations: Studies have used isolated strips of rat aorta, gastric longitudinal muscle, and colon to examine the effects of this compound on smooth muscle contraction. [, , , , , , , ]
Q9: What in vivo models have been used to investigate the effects of this compound?
A9: Animal models, particularly rodents, have been instrumental in studying this compound's effects:
- Rodent Models of Inflammation: Mouse models of prostatitis and lung injury have been used to evaluate the role of PAR1 in inflammation and assess the potential of this compound as a therapeutic target. [, ]
- Rodent Models of Cardiovascular Disease: Studies have utilized rat models of hypertension to investigate the role of PAR1 in blood pressure regulation and renal function. []
- Neonatal Rat Pups with Brain Injury: A model of germinal matrix hemorrhage in neonatal rat pups was used to investigate the effects of dabigatran (a thrombin inhibitor) and this compound on post-hemorrhagic hydrocephalus development. []
Q10: What are the potential therapeutic applications of this compound or PAR1 modulators?
A10: While this compound itself might not be a direct therapeutic candidate, its use as a research tool has unveiled PAR1 as a potential target for various conditions:
- Inflammatory Disorders: Modulating PAR1 activity could offer therapeutic benefits in inflammatory diseases like pulmonary fibrosis, glomerulonephritis, and prostatitis. [, , , ]
- Cardiovascular Diseases: Targeting PAR1 might hold promise for managing hypertension and other cardiovascular complications. [, , ]
- Cancer: Given PAR1's role in tumorigenesis, invasion, and multidrug resistance, targeting this receptor could offer novel therapeutic avenues. [, ]
Q11: What are the future directions for research on this compound and PAR1?
A11: Future research avenues could focus on:
- Deciphering the complexities of biased signaling: Understanding how different agonists, including this compound, induce distinct PAR1 signaling outcomes could lead to more targeted therapies. []
- Developing more selective and potent PAR1 modulators: Creating compounds with improved pharmacokinetic properties and reduced off-target effects is crucial for clinical translation. [, ]
- Exploring combination therapies: Combining PAR1 modulation with existing treatments could enhance efficacy and overcome limitations. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.